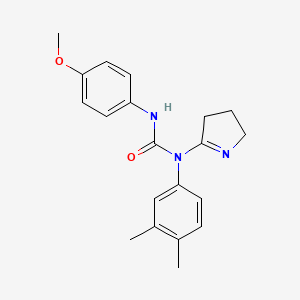

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)urea

Descripción

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)urea is a synthetic urea derivative characterized by three distinct structural motifs:

- 3,4-Dihydro-2H-pyrrol-5-yl group: A partially saturated pyrrole ring, which may enhance solubility and influence binding interactions.

- 4-Methoxyphenyl group: A methoxy-substituted aromatic ring, often associated with modulating electronic properties and target affinity.

Propiedades

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-14-6-9-17(13-15(14)2)23(19-5-4-12-21-19)20(24)22-16-7-10-18(25-3)11-8-16/h6-11,13H,4-5,12H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBFQLPXZONFRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)urea is a member of the diaryl urea class, which has gained attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C18H22N2O2

- Molecular Weight: 302.38 g/mol

- IUPAC Name: 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)urea

Synthesis

The synthesis of this compound typically involves the reaction of substituted phenyl isocyanates with amines derived from pyrrole derivatives. The method allows for the introduction of various substituents that can modulate biological activity.

Anticancer Activity

Research indicates that compounds structurally similar to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)urea exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study evaluated several diaryl ureas for their activity against A549 (lung), HCT116 (colon), and PC3 (prostate) cancer cells using the MTT assay. The compound demonstrated IC50 values comparable to established anticancer drugs like sorafenib .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)urea | A549 | 2.39 |

| Sorafenib | A549 | 2.12 |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT116 | 3.90 |

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Cell Proliferation: The diaryl urea structure is known to interact with specific protein targets involved in cell cycle regulation.

- Induction of Apoptosis: Studies suggest that compounds within this class can trigger apoptotic pathways in cancer cells.

- Targeting Kinases: Molecular docking studies have indicated that the compound may inhibit kinases involved in tumor growth and survival .

Case Studies

Several case studies have highlighted the potential of diaryl ureas as anticancer agents:

- Study on A549 Cells: In vitro tests showed that the compound significantly reduced cell viability at concentrations as low as 2.39 μM.

- Combination Therapy Trials: Research has explored the use of this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance in cancer cells.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous urea derivatives and related structures, focusing on substituent effects, synthetic yields, and biological activity (where available).

Table 1: Structural and Functional Comparisons

*Calculated based on molecular formula.

Key Observations:

Substituent-Driven Activity: The 3,4-dimethylphenyl group is a common feature in the target compound, 6n, and Metcaraphen. This substituent is linked to enhanced lipophilicity and metabolic stability compared to unsubstituted aryl groups . The 4-methoxyphenyl group in the target compound may improve binding to electron-rich targets (e.g., kinases) compared to the 4-cyanophenyl group in 6n, which is more electron-withdrawing .

Cytotoxicity: The 5-oxopyrrolidine derivative () exhibits cytotoxicity in HEK cells (IC₅₀ = 55.3 μM), suggesting that pyrrolidine-related scaffolds may require optimization for therapeutic safety . No cytotoxicity data are available for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.